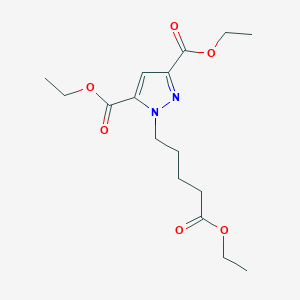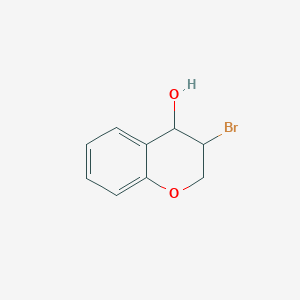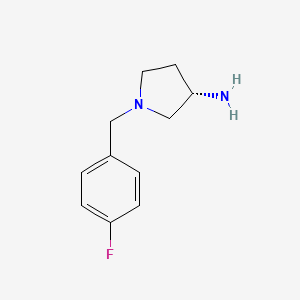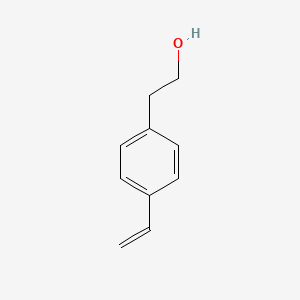
1-(4-Ethoxycarbonyl-butyl)-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
描述
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, “Methyl ((1-(5-Ethoxy-5-Oxopentyl)-1H-1,2,3-Triazol-4-yl)Methyl)-L-Prolinate” was prepared from N-propargyl methyl prolinate 1, following a general procedure for the 1,3-dipolar cycloaddition . Another compound, “(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid”, is synthesized through the reaction of phenylboronic acid and 5-ethoxyvalerolactone in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of related compounds can be complex. For example, “1,3-diethyl 2-{2-[ethoxy(5-ethoxy-5-oxopentyl)phosphoryl]ethyl}-2-[(E)-(methoxymethylidene)amino]propanedioate” has high-quality images of 3D molecular structure, molecular surface, and molecular orbitals available based on quantum chemical computations .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex and varied. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “1,3-diethyl 2-{2-[ethoxy(5-ethoxy-5-oxopentyl)phosphoryl]ethyl}-2-[(E)-(methoxymethylidene)amino]propanedioate” has a molecular weight of 289.32482 g/mol .作用机制
Target of Action
Related compounds have been shown to target the l-proline uptake in trypanosoma cruzi, a pathogenic protist . This amino acid is involved in fundamental biological processes such as ATP production, differentiation of the insect and intracellular stages, the host cell infection, and the resistance to a variety of stresses .
Mode of Action
Similar compounds have been proposed to inhibit the l-proline uptake by blocking the transporter . This interference with the amino acid internalization disrupts the biological processes dependent on L-Proline .
Biochemical Pathways
Inhibition of l-proline uptake in trypanosoma cruzi by related compounds can disrupt atp production, differentiation of the insect and intracellular stages, the host cell infection, and the resistance to a variety of stresses .
Result of Action
Related compounds that inhibit l-proline uptake can disrupt various biological processes in trypanosoma cruzi, potentially leading to the death of the pathogen .
安全和危害
未来方向
属性
IUPAC Name |
diethyl 1-(5-ethoxy-5-oxopentyl)pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6/c1-4-22-14(19)9-7-8-10-18-13(16(21)24-6-3)11-12(17-18)15(20)23-5-2/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHWGWHTFXHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3138459.png)


![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)
![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)
![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)


![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

